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Executive Summary: The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the
virus responsible for coronavirus disease 2019 (COVID-19), can trigger a dysregulated and
excessive inflammatory response, leading to severe lung pathology and multi-organ failure. A
critical component of this hyperinflammation is the release of endogenous danger signals
known as alarmins. These molecules, released by stressed or dying cells, act as potent
activators of the innate immune system, contributing significantly to the "cytokine storm"
observed in severe COVID-19 cases. This guide provides an in-depth examination of the key
alarmins involved in SARS-CoV-2 pathogenesis, their signaling pathways, their correlation with
disease severity, and their potential as both biomarkers and therapeutic targets.

Introduction to Alarmins

Alarmins, also known as Damage-Associated Molecular Patterns (DAMPS), are a diverse group
of endogenous molecules released from cells upon non-programmed cell death (necrosis) or
under conditions of significant stress or injury.[1][2] Unlike pathogen-associated molecular
patterns (PAMPS), which are foreign to the host, alarmins are host-derived molecules that
signal danger to the immune system.[3] Their primary function is to alert and activate the innate
immune system, initiating and amplifying inflammatory responses to eliminate threats and
begin tissue repair processes.[2][4] Key families of alarmins implicated in COVID-19 include
S100 proteins, High-Mobility Group Box 1 (HMGB1), and members of the Interleukin-1 (IL-1)
family.[1][2]
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Key Alarmins Implicated in SARS-CoV-2

Pathogenesis
S100A8/A9 (Calprotectin)

The S100A8/A9 heterodimer, also known as calprotectin, is one of the most abundant alarmins
found in inflammatory conditions.[5] It is primarily released by activated or necrotic neutrophils
and monocytes.[5] In COVID-19 patients, serum levels of S100A8/A9 are markedly elevated
compared to healthy individuals and correlate strongly with disease severity, ICU admission,
and fatal outcomes.[4][5] S100A8 was identified as the most significantly induced gene among
all known alarmins in response to SARS-CoV-2, with its upregulation corresponding to the viral
load in the lungs.[4] Some studies suggest S100A8/A9 is a more sensitive alarmin than
HMGBL1 in the early stages of SARS-CoV-2 infection.[5][6]

High-Mobility Group Box 1 (HMGB1)

HMGBL1 is a nuclear protein that, when released into the extracellular space, functions as a
potent alarmin.[2][7] It can be released from necrotic cells or actively secreted by immune cells
like macrophages. Elevated serum levels of HMGBL1 are strongly associated with inferior
clinical outcomes and mortality in COVID-19 patients, particularly those admitted to the ICU.[6]
[8] HMGBL is believed to contribute to the cytokine storm through its interaction with Toll-like
receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), promoting
the release of pro-inflammatory cytokines.[1][7] Furthermore, HMGB1 may worsen the disease
by upregulating the expression of ACE2, the receptor for SARS-CoV-2, in alveolar epithelial
cells.[1]

Interleukin-1 (IL-1) Family Cytokines

The IL-1 family includes several members that act as alarmins, most notably IL-1a and 1L-33.[2]

[9]

e |L-1a: This cytokine is expressed by various cells and can be released upon cell death,
acting as a powerful pro-inflammatory signal. Higher levels of IL-1a have been observed in
viral infections, including COVID-19.[1]

¢ |IL-33: Released from damaged epithelial and endothelial cells, IL-33 is a key alarmin in
airway diseases.[9][10] Studies show that both transcript and protein levels of IL-33 are
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increased in the lung tissue of mice infected with SARS-CoV-2.[10] The IL-33/ST2 signaling
axis is implicated as an enhancer of COVID-19 disease severity, driving pulmonary
inflammation and immune dysfunction.[10][11]

Signaling Pathways Activated by Alarmins in
COVID-19

Upon release, alarmins bind to Pattern Recognition Receptors (PRRs) on immune cells, such
as macrophages and dendritic cells, triggering downstream signaling cascades that culminate
in a massive inflammatory response.[12]

PRR Engagement and NF-kB Activation

Alarmins like HMGB1 and S100A8/A9 primarily signal through TLR4 and RAGE.[1][12][13] This
engagement activates intracellular signaling pathways, most notably the nuclear factor kappa-
light-chain-enhancer of activated B cells (NF-kB) pathway.[13][14] NF-kB is a master
transcriptional regulator of inflammation, inducing the expression of numerous pro-inflammatory
cytokines (e.g., TNF-q, IL-6, pro-IL-13) and chemokines (e.g., IL-8, CCL2), which recruit more
immune cells to the site of infection, creating a powerful inflammatory feedback loop.[14]
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Caption: Alarmin signaling cascade in SARS-CoV-2 infection.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b15568030?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inflammasome Activation

Several SARS-CoV-2 proteins (e.g., ORF3a, E, N) can directly or indirectly trigger the
assembly of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune
cells.[15][16] This process is further amplified by alarmins. The assembled inflammasome
activates Caspase-1, an enzyme that cleaves pro-IL-1(3 and pro-IL-18 into their mature, highly
inflammatory forms.[15][17] The release of mature IL-13 and IL-18 is a hallmark of severe
COVID-19 and a major driver of the cytokine storm and pyroptosis, a form of inflammatory cell
death.[16][17][18]

Quantitative Correlation with COVID-19 Severity

Elevated levels of circulating alarmins serve as robust biomarkers for predicting disease
progression and poor clinical outcomes in COVID-19 patients.

Table 1: Correlation of Alarmin Levels with Clinical Outcomes in COVID-19
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| IL-6 & IL-10 | Hospitalized Patients | Strongly correlated with WHO ordinal scale of illness
severity. | p<0.001 |[19] |

Methodologies for Alarmin Research in COVID-19

Studying the role of alarmins requires specific and sensitive methodologies for their detection
and quantification in biological samples.
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Caption: Workflow for studying alarmins in COVID-19 patients.

Sample Collection and Processing

e Source: Serum and plasma are the most common matrices for quantifying circulating
alarmins.[20] Lung tissue from post-mortem samples can also be used to assess local
alarmin expression.[4]

» Protocol: Blood samples should be collected in appropriate tubes (e.g., serum separator
tubes or EDTA tubes for plasma). Samples must be processed promptly by centrifugation to
separate serum/plasma from blood cells and stored at -70°C or lower to prevent protein
degradation.[20]

Quantification Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) / Multiplex Immunoassay: This is the gold
standard for quantifying specific proteins like alarmins in fluid samples.
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o Plate Coating: Microtiter plates are pre-coated with a capture antibody specific to the target
alarmin (e.g., anti-HMGBL1).

o Sample Incubation: Patient serum/plasma samples and standards (known concentrations of
the alarmin) are added to the wells and incubated. The alarmin in the sample binds to the
capture antibody.

e Washing: Unbound material is washed away.

o Detection Antibody: A biotinylated detection antibody, also specific to the alarmin, is added.
This antibody binds to a different epitope on the captured alarmin.

e Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which
binds to the biotin on the detection antibody.

e Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme
catalyzes a color change.

e Measurement: The reaction is stopped, and the optical density (absorbance) is measured
using a plate reader. The concentration of the alarmin in the sample is determined by
comparing its absorbance to the standard curve. Note: For some alarmins like IL-33, a
modified protocol involving acid treatment may be necessary to dissociate the alarmin from
its soluble receptor (sST2) for accurate total quantification.[20]

Cellular and Molecular Assays

e Immunofluorescence/Immunohistochemistry: These techniques are used to visualize the
location of alarmins within tissues. For example, they can demonstrate the translocation of
HMGBJ1 from the nucleus to the cytoplasm or extracellular space during cell stress, a key
indicator of its activation as an alarmin.[21]

o Tissue Preparation: Tissue sections are fixed (e.g., with 4% paraformaldehyde),
permeabilized, and blocked.[21]

o Primary Antibody: The tissue is incubated with a primary antibody specific to the alarmin
(e.g., rabbit anti-HMGB1).[21]
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o Secondary Antibody: A fluorescently-labeled secondary antibody (e.g., goat anti-rabbit
IgG-Alexa Fluor 594) is applied.

o Imaging: The tissue is imaged using a fluorescence microscope to visualize the location
and relative abundance of the alarmin.

o Western Blot: This method is used to detect and semi-quantify alarmin proteins in cell lysates
or conditioned media, confirming their presence and potential secretion.[21]

Therapeutic Targeting of Alarmins in COVID-19

Given their central role in driving hyperinflammation, alarmins and their signaling pathways
represent promising therapeutic targets for mitigating severe COVID-19.

» Direct Alarmin Neutralization: Monoclonal antibodies that directly bind and neutralize
alarmins like IL-33 or their receptors (e.g., anti-ST2) are under investigation to block their
pro-inflammatory effects.[1][2]

« Inhibition of Alarmin Receptors: Antagonists for receptors like TLR4 and RAGE could prevent
the downstream signaling initiated by alarmins such as HMGBL1.[1]

e Inflammasome Inhibition: Drugs that inhibit the NLRP3 inflammasome, such as MCC950 (in
pre-clinical studies), could prevent the maturation and release of IL-13 and IL-18, thereby
dampening the inflammatory cascade.[15][22]

o Targeting Downstream Cytokines: Approved drugs that block the effects of downstream
cytokines, such as IL-6 receptor inhibitors (Tocilizumab) and IL-1 inhibitors (Anakinra), are
already used in specific circumstances to manage the cytokine storm in severe COVID-19
patients.[14][23]

Conclusion

Alarmins are not merely biomarkers but are active drivers of the pathogenesis of severe
COVID-19. Their release following SARS-CoV-2-induced cell damage initiates a vicious cycle
of inflammation, recruiting immune cells and triggering the production of a cascade of cytokines
that can lead to acute respiratory distress syndrome and multi-organ failure.[1][14]
Understanding the specific roles and signaling pathways of alarmins like S100A8/A9, HMGBL1,
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and IL-33 has provided critical insights into the immunopathology of the disease. The
guantification of these molecules offers a valuable tool for patient risk stratification, while the
targeted inhibition of alarmin pathways holds significant promise for developing novel
therapeutic strategies to control the devastating hyperinflammatory response in high-risk
patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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